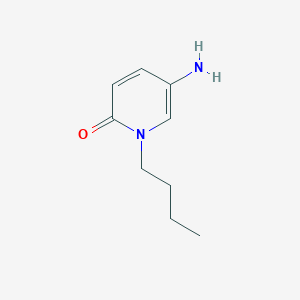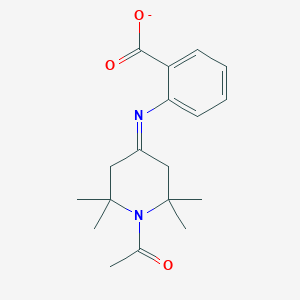
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with acetyl and aminobenzoate groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetyl chloride and aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is collected at the outlet. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to achieve high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino benzenesulfonate
- (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino 4-fluorobenzoate
- (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino benzoate
Uniqueness
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate stands out due to its specific structural features, such as the presence of both acetyl and aminobenzoate groups, which contribute to its unique chemical behavior and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C18H23N2O3- |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]benzoate |
InChI |
InChI=1S/C18H24N2O3/c1-12(21)20-17(2,3)10-13(11-18(20,4)5)19-15-9-7-6-8-14(15)16(22)23/h6-9H,10-11H2,1-5H3,(H,22,23)/p-1 |
Clé InChI |
YYWSTRCIZYPBKH-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)N1C(CC(=NC2=CC=CC=C2C(=O)[O-])CC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




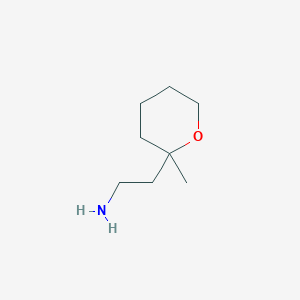
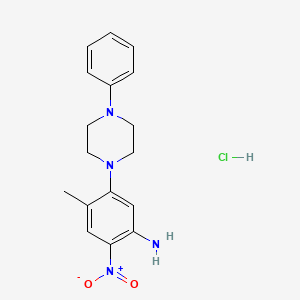
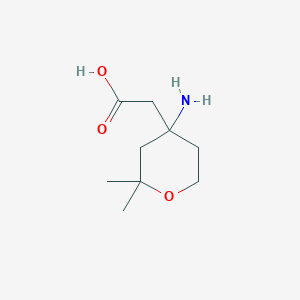
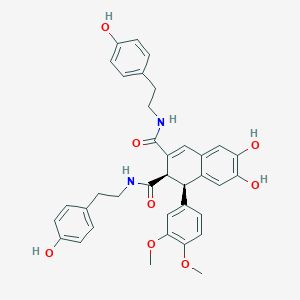

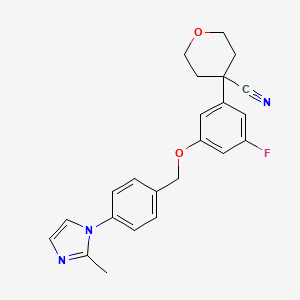
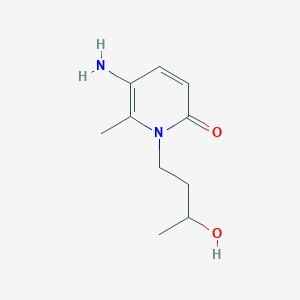
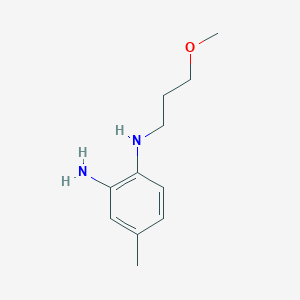

![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)
